Tert-butyl 4-(((benzyloxy)carbonyl)(methyl)amino)butanoate
CAS No.: 229009-12-5
Cat. No.: VC2768519
Molecular Formula: C17H25NO4
Molecular Weight: 307.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 229009-12-5 |
|---|---|
| Molecular Formula | C17H25NO4 |
| Molecular Weight | 307.4 g/mol |
| IUPAC Name | tert-butyl 4-[methyl(phenylmethoxycarbonyl)amino]butanoate |
| Standard InChI | InChI=1S/C17H25NO4/c1-17(2,3)22-15(19)11-8-12-18(4)16(20)21-13-14-9-6-5-7-10-14/h5-7,9-10H,8,11-13H2,1-4H3 |
| Standard InChI Key | AKEHIJCLHUCWFI-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)CCCN(C)C(=O)OCC1=CC=CC=C1 |
| Canonical SMILES | CC(C)(C)OC(=O)CCCN(C)C(=O)OCC1=CC=CC=C1 |
Introduction
Tert-Butyl 4-(((benzyloxy)carbonyl)(methyl)amino)butanoate is a chemical compound used primarily in research settings. It belongs to a class of compounds that are derivatives of amino acids, specifically modified with protecting groups to facilitate various chemical reactions. The compound is identified by its CAS number, 229009-12-5, and is manufactured by companies like Matrix Scientific for research purposes only .
Synthesis
The synthesis of tert-Butyl 4-(((benzyloxy)carbonyl)(methyl)amino)butanoate typically involves the reaction of a butanoic acid derivative with a benzyloxy carbonyl chloride in the presence of a base, followed by the introduction of a tert-butyl group. The methyl group on the amino function is likely introduced through a methylation reaction.
Applications
This compound is primarily used in organic synthesis, particularly in the preparation of peptides and other biologically active molecules. The benzyloxy carbonyl group serves as a protecting group for the amino function, which can be easily removed under mild conditions, making it useful in multi-step syntheses.
Hazard Information
While specific hazard information for this compound is not detailed in the search results, compounds with similar structures often require careful handling due to potential irritant properties. It is recommended to follow standard laboratory safety protocols when handling this compound.
Storage and Disposal
The compound should be stored in a sealed container at room temperature, away from moisture and light. Disposal should follow local regulations for chemical waste.
Chemical Data Table
| Property | Value/Description |
|---|---|
| CAS Number | 229009-12-5 |
| Manufacturer | Matrix Scientific |
| Storage Conditions | Room Temperature |
| Use | Research Only |
Research Implications
The use of tert-Butyl 4-(((benzyloxy)carbonyl)(methyl)amino)butanoate in research highlights the importance of protecting groups in organic synthesis. The ability to selectively protect and deprotect functional groups allows for the synthesis of complex molecules with high precision.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume